(R,R)-(+)-Hydrobenzoin

Catalog No.
S573228
CAS No.
52340-78-0
M.F
C14H14O2
M. Wt
214.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,R)-(+)-Hydrobenzoin

CAS Number

52340-78-0

Product Name

(R,R)-(+)-Hydrobenzoin

IUPAC Name

(1R,2R)-1,2-diphenylethane-1,2-diol

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14-/m1/s1

InChI Key

IHPDTPWNFBQHEB-ZIAGYGMSSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)O)O

Chiral Synthesis

Due to its chirality, (R,R)-(+)-Hydrobenzoin serves as a valuable chiral starting material for the synthesis of other chiral compounds. Its hydroxyl groups can be readily functionalized through various reactions, allowing the creation of new chiral molecules with desired properties. For example, it can be used as a starting material for the synthesis of chiral ligands for asymmetric catalysis.

Asymmetric Catalysis

(R,R)-(+)-Hydrobenzoin can be employed as a chiral ligand in asymmetric catalysis. By coordinating with metal catalysts, it helps control the stereochemistry of reaction products, leading to the formation of specific enantiomers with high selectivity. This approach is crucial in the development of new drugs and other chiral pharmaceuticals [].

(R,R)-(+)-Hydrobenzoin is a white to beige crystalline powder obtained through organic synthesis []. It plays a vital role as a chiral reagent, ligand, and auxiliary in asymmetric synthesis []. Asymmetric synthesis refers to the production of molecules with a specific handedness (chirality), crucial in developing pharmaceuticals and other complex molecules [].


Molecular Structure Analysis

The key feature of (R,R)-(+)-Hydrobenzoin's structure is the presence of two chiral centers (carbon atoms bonded to four different groups) designated as (R). These centers and the two hydroxyl groups arranged around a central carbon chain are responsible for its chirality []. This specific arrangement allows it to interact with other molecules in a stereoselective manner, meaning it reacts preferentially with one enantiomer (mirror image) over another [].


Chemical Reactions Analysis

(R,R)-(+)-Hydrobenzoin is involved in various reactions, including:

  • Synthesis: Several methods exist for synthesizing (R,R)-(+)-Hydrobenzoin, often involving the reduction of benzil (diphenylglycolal) with a reducing agent like sodium borohydride [].

*Reaction 1: Reduction of Benzil to (R,R)-(+)-Hydrobenzoin []

PhCO-COph + NaBH₄ → PhCH(OH)-CH(OH)Ph (Ph represents phenyl group)

  • Asymmetric catalysis: (R,R)-(+)-Hydrobenzoin acts as a ligand or catalyst in reactions like the asymmetric addition of diethylzinc to aldehydes. This reaction produces chiral secondary alcohols with high enantioselectivity []. The specific mechanism of action in these reactions is a developing area of research.

Physical And Chemical Properties Analysis

  • Melting point: 134-135 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and dichloromethane []

Physical Description

Solid

XLogP3

1.6

UNII

WV0I33NOND

Other CAS

52340-78-0

Wikipedia

(+)-hydrobenzoin

Dates

Modify: 2023-08-15
Brown et al. End-to-end conformational communication through a synthetic purinergic receptor by ligand-induced helicity switching. Nature Chemistry, doi: 10.1038/nchem.1747, published online 15 September 2013 http://www.nature.com/nchem
Kern et al. Enantioselective cyclizations and cyclization cascades of samarium ketyl radicals. Nature Chemistry, doi: 10.1038/nchem.2841, published online 7 August 2017

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